6-(Trifluoromethyl)isoindolin-1-one

Lipophilicity Drug Design ADME

Researchers requiring reproducible SAR data face batch inconsistencies with generic isoindolinones. 6-(Trifluoromethyl)isoindolin-1-one provides defined physicochemical parameters (XLogP3 1.7, TPSA 29.1 Ų) for reliable kinase inhibitor construction. • 98% purity, consistent quality for FBDD and lead optimization • Predictable reactivity for N-alkylation, halogenation, and cross-coupling • Metabolically stable CF₃ bioisostere for oral candidate profiling

Molecular Formula C9H6F3NO
Molecular Weight 201.148
CAS No. 1261883-04-8
Cat. No. B597740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)isoindolin-1-one
CAS1261883-04-8
Synonyms6-(trifluoroMethyl)isoindolin-1-one
Molecular FormulaC9H6F3NO
Molecular Weight201.148
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1
InChIInChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14)
InChIKeyGZISEIJOJZALPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)isoindolin-1-one (CAS 1261883-04-8): Chemical Class, Physicochemical Identity, and Research Applications


6-(Trifluoromethyl)isoindolin-1-one (CAS 1261883-04-8) is a fluorinated heterocyclic compound characterized by an isoindolin-1-one core with a trifluoromethyl substituent specifically positioned at the 6-position of the aromatic ring . Its molecular formula is C9H6F3NO with a molecular weight of approximately 201.15 g/mol . The compound is recognized in pharmaceutical research as a key intermediate and building block in the synthesis of kinase inhibitors and other bioactive molecules, where the electron-withdrawing and lipophilic properties of the trifluoromethyl group are strategically employed to modulate target binding and pharmacokinetic profiles [1].

Why 6-(Trifluoromethyl)isoindolin-1-one Cannot Be Casually Substituted by Unsubstituted or Regioisomeric Isoindolin-1-one Analogs


The isoindolin-1-one scaffold is widely used in medicinal chemistry; however, substitution position and the nature of substituents profoundly influence key drug-like properties [1]. 6-(Trifluoromethyl)isoindolin-1-one possesses a unique combination of physicochemical parameters that differ substantially from its unsubstituted core and positional isomers, rendering generic interchange unreliable for research requiring reproducible biological activity or pharmacokinetic behavior. Specifically, the trifluoromethyl group at the 6-position confers a distinct electronic environment and lipophilicity profile (XLogP3 = 1.7) compared to the unsubstituted isoindolin-1-one (LogP ≈ 0.8–1.3) and affects hydrogen-bonding capacity and topological polar surface area (TPSA = 29.1 Ų) [2][3][4]. Furthermore, positional isomers (e.g., 4-CF₃ and 5-CF₃ analogs) exhibit divergent predicted lipophilicity and metabolic stability [5]. Therefore, procurement and experimental design must be compound-specific; casual substitution with a different isoindolin-1-one derivative introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies and lead candidate profiling.

Quantitative Differentiation: 6-(Trifluoromethyl)isoindolin-1-one Versus Closest Analogs on Physicochemical and Drug-Likeness Dimensions


Enhanced Lipophilicity (XLogP3) Drives Distinct Partitioning and Membrane Permeability Compared to Unsubstituted Core

6-(Trifluoromethyl)isoindolin-1-one exhibits a predicted XLogP3 value of 1.7, representing a substantial increase in lipophilicity relative to the unsubstituted isoindolin-1-one scaffold, for which experimental and computed LogP values range from 0.8 to 1.3 depending on the method and source [1][2][3]. This quantifiable difference in partition coefficient directly influences membrane permeability and is a key determinant in medicinal chemistry optimization .

Lipophilicity Drug Design ADME

Divergent Predicted Lipophilicity Among Trifluoromethyl Positional Isomers (4-CF₃ vs. 5-CF₃ vs. 6-CF₃)

Within the class of trifluoromethyl-substituted isoindolin-1-ones, the position of the CF₃ group on the aromatic ring yields distinct physicochemical profiles. 6-(Trifluoromethyl)isoindolin-1-one has an XLogP3 value of 1.7 [1]. In contrast, the 4-CF₃ positional isomer exhibits a higher predicted LogP of 1.9488 , while other derivatives such as 2-(tert-butyl)-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one show LogP values of 2.8885 . These differences underscore that each regioisomer possesses unique partitioning behavior that cannot be assumed equivalent.

SAR Positional Isomers Lipophilicity

Consistent Topological Polar Surface Area (TPSA = 29.1 Ų) Across Isoindolin-1-ones Establishes a Baseline for Hydrogen-Bonding Capacity

6-(Trifluoromethyl)isoindolin-1-one possesses a topological polar surface area (TPSA) of 29.1 Ų [1]. This value is identical to that of unsubstituted isoindolin-1-one (PSA = 29.1 Ų) [2] and the 4-CF₃ isomer (TPSA = 29.1 Ų) . The consistency in TPSA across this scaffold indicates that hydrogen-bonding capacity remains unchanged regardless of trifluoromethyl substitution position, while lipophilicity varies. This decoupling of properties is a valuable design feature.

Polar Surface Area Drug-Likeness Oral Bioavailability

Higher Molecular Weight and Density Compared to Unsubstituted Isoindolin-1-one Impact Formulation and Handling

6-(Trifluoromethyl)isoindolin-1-one has a molecular weight of approximately 201.15 g/mol and a density of 1.4 ± 0.1 g/cm³ (predicted) . These values are substantially higher than those of the unsubstituted isoindolin-1-one core, which has a molecular weight of 133.15 g/mol and a density of 1.1475 g/cm³ (rough estimate) [1][2]. The increase in molecular weight (+68 g/mol) and density (+0.25 g/cm³) directly affects compound storage, handling, and stoichiometric calculations in synthetic and formulation workflows.

Physicochemical Properties Formulation Material Handling

Trifluoromethyl Group Confers Class-Level Metabolic Stability and Bioisosteric Advantages Over Non-Fluorinated Scaffolds

The introduction of a trifluoromethyl group into the isoindolin-1-one scaffold is a well-established strategy to enhance metabolic stability and modulate pharmacokinetic properties [1]. This class-level benefit arises from the strong C–F bond's resistance to oxidative metabolism and the electron-withdrawing nature of the CF₃ group, which can reduce susceptibility to cytochrome P450-mediated degradation. While compound-specific quantitative microsomal stability data for 6-(trifluoromethyl)isoindolin-1-one are not publicly available, the CF₃ group is recognized as a metabolically stable bioisostere for methyl, chloro, and other labile substituents in medicinal chemistry .

Metabolic Stability Fluorine Chemistry Bioisostere

Validated Application Scenarios for 6-(Trifluoromethyl)isoindolin-1-one Based on Quantitative Evidence


Kinase Inhibitor Fragment and Lead Optimization Libraries

The compound's XLogP3 of 1.7 and TPSA of 29.1 Ų align with optimal drug-like property ranges for kinase inhibitor scaffolds. Procurement for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies is supported by the predictable lipophilicity and polar surface area, which facilitate computational docking and optimization toward orally bioavailable candidates . The CF₃ group at the 6-position serves as a metabolically stable bioisostere, enhancing the scaffold's attractiveness as a core building block for designing selective kinase inhibitors [1].

Fluorinated Heterocycle Synthesis for Late-Stage Functionalization

With a molecular weight of 201.15 g/mol and density of 1.4 g/cm³, 6-(trifluoromethyl)isoindolin-1-one is a well-defined intermediate for synthetic chemistry applications, including the construction of more complex fluorinated heterocycles . The robust lactam core and electron-withdrawing CF₃ group allow for predictable reactivity in subsequent transformations, such as N-alkylation, halogenation, and cross-coupling reactions, making it a reliable building block for medicinal chemistry campaigns [2].

Bioisosteric Replacement of 6-Methyl or 6-Chloro Isoindolin-1-one Analogs

In lead optimization programs where 6-methyl or 6-chloro substituents exhibit inadequate metabolic stability or suboptimal lipophilicity, 6-(trifluoromethyl)isoindolin-1-one serves as a direct bioisosteric replacement . The CF₃ group provides enhanced metabolic stability while modulating lipophilicity to a more favorable XLogP3 of 1.7, which is within the typical desirable range (1–3) for oral drug candidates. This substitution strategy is commonly employed to improve pharmacokinetic profiles without drastically altering molecular geometry [1].

Physicochemical Property Reference Standard for Isoindolin-1-one Derivative Characterization

The compound's well-documented physicochemical parameters—including boiling point (366.8 ± 42.0 °C at 760 mmHg), predicted density (1.4 ± 0.1 g/cm³), and LogP (XLogP3 = 1.7)—make it a useful reference standard for characterizing novel isoindolin-1-one derivatives in academic and industrial analytical laboratories . Its availability from multiple vendors at 95–98% purity ensures consistent quality for method development, HPLC calibration, and NMR spectral comparison [1][2].

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